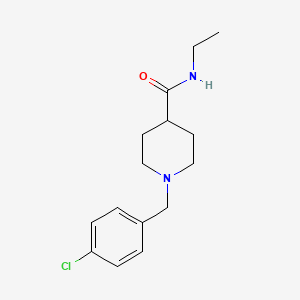![molecular formula C6H7N3O4S B5220987 2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid](/img/structure/B5220987.png)
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a sulfanyl group attached to the triazine ring and a propanoic acid moiety.
Mécanisme D'action
Target of Action
The primary target of the compound “2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoic acid” is currently unknown . The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and presence of other molecules can significantly affect the action of a compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid typically involves the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the thiol group. The reaction mixture is then acidified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and concentration of reagents. Purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The hydroxyl groups on the triazine ring can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in amino acid metabolism.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A structurally related compound with similar biological activities.
2-Amino-4,6-dihydroxy-1,3,5-triazine: Another triazine derivative with potential therapeutic applications.
2,4,6-Tris(alkylamino)-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Uniqueness
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid is unique due to the presence of both the sulfanyl group and the propanoic acid moiety, which confer distinct chemical and biological properties. These structural features enable the compound to participate in a wide range of chemical reactions and to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c1-2(5(11)12)14-4-3(10)7-6(13)9-8-4/h2H,1H3,(H,11,12)(H2,7,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZZMNGKMZLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NNC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide](/img/structure/B5220904.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220911.png)
![(3aS,6aR)-5-[(1-ethylpyrazol-4-yl)methyl]-3-[(2-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5220930.png)
![[4-[[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5220938.png)
![Ethyl 2-[(benzylcarbamoyl)formamido]-5,5-dimethyl-4H,5H,7H-thieno[2,3-C]pyran-3-carboxylate](/img/structure/B5220940.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)benzamide](/img/structure/B5220944.png)
![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-(2-ethylphenyl)benzamide](/img/structure/B5220946.png)
![1-[(4-Fluorophenyl)methyl]-3-({1-[(4-methylphenyl)methyl]piperidin-4-YL}methyl)urea](/img/structure/B5220953.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5220961.png)
![2-chloro-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5220967.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5220985.png)
![3-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-thiophenesulfonamide](/img/structure/B5221001.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5221008.png)
